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molecular formula C9H11BrClN3O3S B8800600 N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

Cat. No. B8800600
M. Wt: 356.62 g/mol
InChI Key: UBTFUNJLLDUQLZ-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

To a solution of 5-bromo-2-chloropyridin-3-amine (Small Molecules, Inc.) (1.000 g, 4.82 mmol) in pyridine (8 mL) was added 4-dimethylaminopyridine (Aldrich) (0.147 g, 1.205 mmol) and morpholine (Aldrich) (0.546 mL, 6.27 mmol). The reaction mixture was cooled to −30° C. and allowed the mixture to stir for 10 minutes. Then sulfuryl chloride (Aldrich) (0.586 mL, 7.23 mmol) was added dropwise into the reaction mixture. After the addition, the mixture was allowed to stir an additional 20 min. in the cooling bath then was allowed to warm to rt and continued to stir under N2 for 20 h. The reaction mixture was poured into the beaker which filled with EtOAc (50 mL) and hand stirred for 10 minutes. The organic layer was decanted into a round-bottom flask. The original mixture (black paste) was dissolved into DCM (3 ml) followed by adding EtOAc (20 mL) and hand stirred for 10 min and decanted to the same round-bottom flask that was mentioned earlier. The combined organic layers were concentrated in-vacuo. The crude product was purified by column chromatography (80 g, 10% to 20% acetone in hexanes) to obtain the desired product as light yellow solid (800 mg). MS (ESI pos. ion) m/z: 356.8. 1H NMR (300 MHz, CDCl3) δ ppm 3.15-3.41 (m, 4H) 3.60-3.83 (m, 4H) 6.79 (br. s., 1H) 8.08 (s, 1H) 8.23 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.147 g
Type
catalyst
Reaction Step One
Quantity
0.586 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[S:16](Cl)(Cl)(=[O:18])=[O:17].CCOC(C)=O>N1C=CC=CC=1.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][S:16]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)(=[O:18])=[O:17])[C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)N
Name
Quantity
0.546 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0.147 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0.586 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir an additional 20 min. in the cooling bath
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
to stir under N2 for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into the beaker which
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted into a round-bottom flask
DISSOLUTION
Type
DISSOLUTION
Details
The original mixture (black paste) was dissolved into DCM (3 ml)
ADDITION
Type
ADDITION
Details
by adding EtOAc (20 mL) and hand
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
decanted to the same round-bottom flask that
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (80 g, 10% to 20% acetone in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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